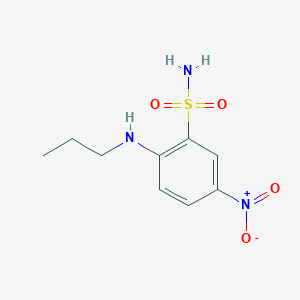

5-Nitro-2-(propylamino)benzene-1-sulfonamide

Vue d'ensemble

Description

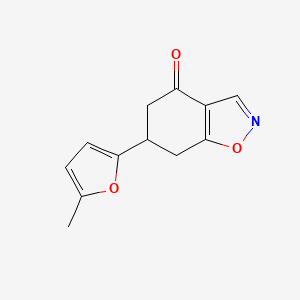

5-Nitro-2-(propylamino)benzene-1-sulfonamide is a chemical compound with the molecular formula C9H13N3O4S and a molecular weight of 259.29 . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for 5-Nitro-2-(propylamino)benzene-1-sulfonamide is 1S/C9H13N3O4S/c1-2-5-11-8-4-3-7 (12 (13)14)6-9 (8)17 (10,15)16/h3-4,6,11H,2,5H2,1H3, (H2,10,15,16) .Physical And Chemical Properties Analysis

5-Nitro-2-(propylamino)benzene-1-sulfonamide has a molecular weight of 259.29 . It is a powder in physical form .Applications De Recherche Scientifique

5-Nitro-2-(propylamino)benzene-1-sulfonamide: Scientific Research Applications

Antibacterial Activity: Sulfonamides, including 5-Nitro-2-(propylamino)benzene-1-sulfonamide, have been widely used for their antibacterial properties. They act by inhibiting the bacterial synthesis of folic acid, which is essential for bacterial growth and replication .

Anticancer Potential: Research has indicated that sulfonamides possess anticancer activity. They are being explored as therapeutic candidates for various cancers due to their ability to interfere with tumor cell proliferation and survival .

Anti-inflammatory Uses: The anti-inflammatory properties of sulfonamides make them useful in the treatment of chronic inflammatory diseases. They can modulate inflammatory pathways, thereby reducing inflammation and associated symptoms .

Diuretic Effects: As diuretics, sulfonamides can increase the excretion of water from the body. This property is beneficial in conditions like hypertension and certain types of heart failure, where fluid retention is a problem .

Antidiabetic Activity: Some sulfonamides have been found to exhibit hypoglycemic effects, making them potential agents in the management of diabetes by helping to lower blood sugar levels .

Thyroiditis Management: Sulfonamides have been employed in the treatment of thyroiditis due to their ability to affect thyroid hormone synthesis and metabolism .

Analytical Chemistry Applications: Sulfonamides, including 5-Nitro-2-(propylamino)benzene-1-sulfonamide, are also used in analytical chemistry techniques for their detection and quantification in various biological and environmental samples .

Safety and Hazards

Mécanisme D'action

Target of Action

5-Nitro-2-(propylamino)benzene-1-sulfonamide is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively .

Mode of Action

The compound interacts with its targets (carbonic anhydrase and dihydropteroate synthetase) by inhibiting their activity . This inhibition disrupts the normal functioning of these enzymes, leading to changes in the physiological processes they regulate .

Biochemical Pathways

The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. For instance, the inhibition of carbonic anhydrase can disrupt fluid balance and lead to diuresis . On the other hand, the inhibition of dihydropteroate synthetase can interfere with folate synthesis, affecting cell growth and division .

Pharmacokinetics

Sulfonamides, in general, are known to have good oral bioavailability and are distributed widely in the body . They are metabolized in the liver and excreted in the urine .

Result of Action

The molecular and cellular effects of 5-Nitro-2-(propylamino)benzene-1-sulfonamide’s action are largely dependent on its inhibition of carbonic anhydrase and dihydropteroate synthetase. The inhibition of these enzymes can lead to a range of effects, including diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Action Environment

The action, efficacy, and stability of 5-Nitro-2-(propylamino)benzene-1-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which can in turn influence its absorption and distribution in the body . Additionally, factors such as temperature and humidity can affect the stability of the compound .

Propriétés

IUPAC Name |

5-nitro-2-(propylamino)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O4S/c1-2-5-11-8-4-3-7(12(13)14)6-9(8)17(10,15)16/h3-4,6,11H,2,5H2,1H3,(H2,10,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPJWFYNTCVMLER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Nitro-2-(propylamino)benzenesulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2-Chloro-5-methylphenoxy)-1-cyclopropylethyl]methylamine](/img/structure/B1429607.png)

![3-(3,4-Dimethoxyphenyl)-5-(pentafluorosulfanyl)benzo[c]isoxazole](/img/structure/B1429610.png)

![(1-cyclopropyl-2,4,6-trioxo-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)acetic acid](/img/structure/B1429614.png)

![N-{[1-(hydroxymethyl)cyclohexyl]methyl}-4-methylbenzene-1-sulfonamide](/img/structure/B1429615.png)

![7-Chloro-2-cyclobutyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1429616.png)

![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B1429621.png)

![2,7-dimethyl-6-(1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B1429627.png)